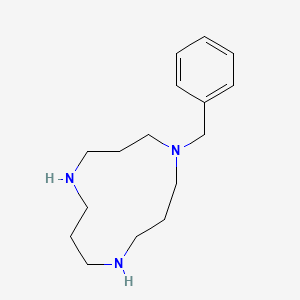

Mono-N-Benzyl TACD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1,5,9-triazacyclododecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3/c1-2-7-16(8-3-1)15-19-13-5-11-17-9-4-10-18-12-6-14-19/h1-3,7-8,17-18H,4-6,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLFEZGASHWCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCN(CCCNC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445809 | |

| Record name | 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174192-34-8 | |

| Record name | 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mono-N-Benzyl TACD synthesis and purification protocol.

An In-depth Technical Guide to the Synthesis and Purification of Mono-N-Benzyl-cis,cis-1,3,5-triaminocyclohexane

This technical guide provides a comprehensive overview of the synthesis and purification of Mono-N-Benzyl-cis,cis-1,3,5-triaminocyclohexane (Mono-N-Benzyl-tach), a valuable ligand in coordination chemistry. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

cis,cis-1,3,5-triaminocyclohexane (tach) is a versatile tripodal ligand that forms stable complexes with a variety of metal ions. Its C3 symmetry and facial coordination capabilities make it a valuable building block in the design of catalysts, imaging agents, and biomimetic complexes.[1] The selective functionalization of one of the amine groups, for instance, through mono-N-benzylation, allows for the introduction of further functionalities and the fine-tuning of the ligand's electronic and steric properties. This guide outlines a reliable, metal-promoted synthetic route that yields the desired mono-N-benzyl substituted product with good selectivity and purity.[1][2]

Synthesis of Mono-N-Benzyl-tach

The synthesis of Mono-N-Benzyl-tach is achieved through a multi-step process starting from cis,cis-1,3,5-cyclohexanetricarboxylic acid.[1][3] The key steps involve the formation of the tach scaffold, followed by a metal-templated reaction to ensure mono-substitution.

Synthesis of cis,cis-1,3,5-triaminocyclohexane (tach)

The foundational tach ligand is synthesized from cis,cis-1,3,5-cyclohexanetricarboxylic acid via a Curtius rearrangement.[1][3] This process involves the conversion of the carboxylic acid groups to benzyl carbamates, which are subsequently cleaved to yield the triamine.[1]

Metal-Promoted Mono-N-Benzylation

A robust method for the selective mono-N-benzylation of tach involves a metal-promoted reaction sequence.[1] This approach utilizes a nickel(II) template to direct the reaction and facilitate the isolation of the mono-substituted product.

Experimental Protocol:

-

Formation of the Tris-imine (Compound 1): The hydrobromide salt of tach is neutralized with aqueous sodium hydroxide. The resulting free base is then reacted with three equivalents of benzaldehyde to form the tris-imine derivative in excellent yield (>95%).[1]

-

Formation of the Nickel Complex (Compound 2): The tris-imine is treated with one equivalent of Ni(OAc)₂·4H₂O in ethanol. This complex is then reduced in situ with sodium borohydride (NaBH₄) to yield the amine-derivatized nickel complex. A minor by-product, [Ni(tach)₂]²⁺, can be easily removed by extraction with THF.[1]

-

Liberation of the Mono-N-Benzyl-tach (Compound 3): The purified nickel complex is treated with sodium cyanide (NaCN) in water. This step displaces the ligand from the metal center, forming the stable [Ni(CN)₄]²⁻ complex and liberating the desired Mono-N-Benzyl-tach.[1]

The overall yield for this three-step process is greater than 55%.[1]

Quantitative Data Summary:

| Step | Reactants | Key Conditions | Product | Yield |

| 1. Tris-imine Formation | tach·3HBr, NaOH(aq), 3 eq. Benzaldehyde | Aqueous/Organic | Tris-imine (Compound 1) | >95% |

| 2. Nickel Complex Formation and Reduction | Tris-imine, Ni(OAc)₂·4H₂O, NaBH₄ | Ethanol, in situ reduction | Nickel Complex (Compound 2) | >70% |

| 3. Ligand Liberation | Nickel Complex (Compound 2), NaCN | Water | Mono-N-Benzyl-tach (Compound 3) | - |

| Overall Yield | >55% |

Reaction Pathway Diagram:

Caption: Synthetic pathway for Mono-N-Benzyl-tach.

Purification of Mono-N-Benzyl-tach

The purification protocol for Mono-N-Benzyl-tach is crucial to obtain a product with high purity, suitable for further applications.

Experimental Protocol:

-

Extraction of the Nickel Complex: The primary by-product in the synthesis of the nickel complex (Compound 2), [Ni(tach)₂]²⁺, is removed by extraction of Compound 2 into tetrahydrofuran (THF). The desired complex is soluble in THF, while the by-product is not.[1]

-

Isolation of the Final Product: After the liberation of the ligand with NaCN, the Mono-N-Benzyl-tach is isolated as a viscous oil.[1] For analogous compounds, column chromatography is a standard purification technique.[4] A silica gel column with a chloroform/methanol gradient is effective for purifying similar amino compounds.[4]

Purity Analysis:

The purity of the final product can be assessed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Purity of >95% can be confirmed using HPLC with UV detection at a wavelength of 254 nm.[4]

-

Elemental Analysis: The elemental composition (C, H, N) should be within ±0.3% of the theoretical values.[4]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound.

Purification Workflow Diagram:

References

An In-depth Technical Guide to the Structure Elucidation of Mono-N-Benzyl TACD using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic techniques used for the structural elucidation of Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane). Due to the limited availability of published, peer-reviewed NMR data for this specific molecule, this document presents a representative dataset derived from established principles of NMR spectroscopy and analysis of analogous compounds. This guide is intended to serve as an educational tool and a practical reference for researchers working with similar macrocyclic compounds.

Introduction to this compound

This compound is a derivative of the macrocycle 1,4,7,10-tetraazacyclododecane (cyclen). The introduction of a single benzyl group on one of the nitrogen atoms modifies the molecule's steric and electronic properties, making it a valuable building block in supramolecular chemistry, coordination chemistry, and as an intermediate in the synthesis of more complex chelating agents for applications in medical imaging and drug delivery. Accurate structural characterization is paramount to understanding its properties and reactivity. NMR spectroscopy is the most powerful tool for unambiguously determining the constitution and conformation of such molecules in solution.

Predicted NMR Data for Structure Elucidation

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| 7.35 - 7.25 | m | 5H | Ar-H | - |

| 3.65 | s | 2H | Ar-CH ₂-N | - |

| 2.80 - 2.60 | m | 16H | N-CH ₂-CH ₂-N (macrocycle) | - |

| 2.50 (broad) | s | 3H | N-H | - |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 139.0 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 127.0 | Ar-C H |

| 58.0 | Ar-C H₂-N |

| 52.0 | N-C H₂-CH₂-N |

| 47.0 | N-C H₂-CH₂-N |

Table 3: Predicted 2D NMR Correlations for this compound

| Experiment | ¹H (ppm) | ¹³C (ppm) | Correlation Type | Inferred Connectivity |

| COSY | 2.80 - 2.60 | - | ³JHH | Correlation within the macrocyclic methylene protons. |

| HSQC | 7.35 - 7.25 | 129.0, 128.5, 127.0 | ¹JCH | Direct attachment of aromatic protons to their carbons. |

| 3.65 | 58.0 | ¹JCH | Direct attachment of benzylic protons to their carbon. | |

| 2.80 - 2.60 | 52.0, 47.0 | ¹JCH | Direct attachment of macrocyclic protons to their carbons. | |

| HMBC | 3.65 | 139.0 | ²JCH | Benzylic protons to the quaternary aromatic carbon. |

| 3.65 | 129.0 | ³JCH | Benzylic protons to the ortho-aromatic carbons. | |

| 3.65 | 52.0 | ²JCH | Benzylic protons to the adjacent macrocyclic carbons. | |

| 7.35 - 7.25 | 58.0 | ³JCH | Aromatic protons to the benzylic carbon. |

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structure elucidation of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is clear.

3.2. 1D NMR Spectroscopy

-

¹H NMR:

-

Spectrometer: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 3.0 s

-

Spectral Width: 12 ppm

-

Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

-

¹³C NMR:

-

Spectrometer: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Processing: Apply an exponential line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

3.3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Pulse Program: cosygpqf

-

Number of Scans: 2

-

Increments: 256 in F1

-

Data Points: 2048 in F2

-

Spectral Width: 12 ppm in both dimensions

-

Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: hsqcedetgpsisp2.2

-

Number of Scans: 4

-

Increments: 256 in F1

-

Data Points: 2048 in F2

-

Spectral Width: 12 ppm (F2), 165 ppm (F1)

-

¹JCH Coupling Constant: Optimized for 145 Hz

-

Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: hmbcgplpndqf

-

Number of Scans: 8

-

Increments: 256 in F1

-

Data Points: 2048 in F2

-

Spectral Width: 12 ppm (F2), 240 ppm (F1)

-

Long-range Coupling Constant: Optimized for 8 Hz

-

Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

-

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an organic molecule like this compound using a combination of 1D and 2D NMR experiments.

Mono-N-Benzyl TACD molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-N-Benzyl TACD (1-benzyl-1,5,9-triazacyclododecane) is a mono-functionalized derivative of the macrocyclic polyamine 1,5,9-triazacyclododecane (TACD). The introduction of a single benzyl group onto the macrocyclic ring provides a key synthetic handle for further elaboration, making it a valuable building block in various fields of chemical and biomedical research. The benzyl group can be readily introduced and, if necessary, removed by catalytic hydrogenolysis, offering a protective strategy during multi-step syntheses. This guide provides a comprehensive overview of the molecular properties, synthesis, and characterization of this compound. While direct biological studies on this specific molecule are limited in publicly available literature, its structural relationship to other biologically active macrocycles suggests potential avenues for future investigation.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C₁₆H₂₇N₃ | [1] |

| Molecular Weight | 261.41 g/mol | [1][2] |

| CAS Number | 174192-34-8 | [1] |

| Appearance | Colorless to yellowish oil | [1] |

Synthesis and Purification

The primary synthetic route to this compound involves the selective mono-N-benzylation of the parent macrocycle, 1,5,9-triazacyclododecane. Careful control of reaction conditions is crucial to prevent over-alkylation and ensure a good yield of the desired mono-substituted product.

Experimental Protocol: General Synthesis of this compound

Objective: To synthesize this compound via selective benzylation of 1,5,9-triazacyclododecane.

Materials:

-

1,5,9-triazacyclododecane (TACD)

-

Benzyl bromide or benzyl chloride

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Inert gas (e.g., argon or nitrogen)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

Procedure:

-

Under an inert atmosphere, dissolve 1,5,9-triazacyclododecane in the chosen anhydrous solvent.

-

Add the base to the solution.

-

Slowly add one equivalent of benzyl bromide or benzyl chloride to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or mass spectrometry, to ensure the formation of the mono-benzylated product and minimize the formation of di- and tri-benzylated byproducts.

-

Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

-

The crude product is then purified using silica gel column chromatography. A gradient elution system, such as chloroform/methanol or ethyl acetate/hexane, is typically employed to separate the desired this compound from unreacted starting material and over-alkylated products.[2]

-

Collect the fractions containing the pure product and remove the solvent to yield this compound as an oil.

Purity Confirmation: The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.[2] A purity of >95% is generally considered suitable for most research applications.[2]

Characterization Data

The structural identity and purity of this compound are confirmed through various analytical techniques.

| Technique | Description | Key Findings | Citation |

| ¹H NMR | Proton Nuclear Magnetic Resonance in CDCl₃ | Aromatic protons of the benzyl group are typically observed around δ 7.3 ppm. The methylene protons of the benzyl group (-CH₂-) appear around δ 4.3 ppm. Signals corresponding to the macrocyclic backbone are also present. | [2] |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance in CDCl₃ | Resonances corresponding to the carbons of the benzyl group and the macrocyclic ring are observed. | |

| Mass Spectrometry (MS) | Electrospray Ionization (ESI-MS) | Confirms the molecular weight. A prominent peak for the protonated molecule [M+H]⁺ is expected at m/z 262. | [2] |

Potential Applications and Future Directions

While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with interesting pharmacological profiles. Derivatives of TACD and other triazamacrocycles are known to act as chelating agents for various metal ions and have been explored in the context of medicinal imaging and therapy. The benzyl group itself is a common substituent in many biologically active molecules.

Given the lack of direct evidence for signaling pathway involvement, a logical first step in the biological evaluation of this compound would be to screen it for various activities, such as cytotoxicity, receptor binding, or enzyme inhibition, based on the known activities of structurally related compounds.

Visualizations

Synthesis and Purification Workflow

Caption: A general workflow for the synthesis and purification of this compound.

Hypothetical Signaling Pathway for Investigation

Caption: A hypothetical signaling pathway that could be investigated for this compound.

References

A Technical Guide to Tacrine (TACD) and its Benzyl Derivatives: A Multi-Target Approach for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key differences between the foundational Alzheimer's disease drug, 9-amino-1,2,3,4-tetrahydroacridine (Tacrine), and its strategically designed N-benzyl derivatives. By exploring modifications to the core Tacrine structure, researchers have developed analogues with modulated biological activities, offering a multi-targeted approach to Alzheimer's therapy by addressing both cholinergic dysfunction and amyloid-beta pathology.

Core Structural Differences and Rationale

Tacrine, a potent cholinesterase inhibitor, served as a first-generation treatment for Alzheimer's disease. Its therapeutic action is primarily based on increasing acetylcholine levels in the brain. However, its clinical use has been limited by factors such as hepatotoxicity. To address these limitations and enhance therapeutic efficacy, numerous derivatives have been synthesized.

The focus of this guide is on N-benzyl substituted Tacrine analogues. The core modification involves replacing one of the hydrogen atoms on the 9-amino group of the tetrahydroacridine scaffold with a benzyl group, which may itself be further substituted. This addition is not arbitrary; the benzyl moiety is introduced to explore new binding interactions within the active sites of target enzymes and to confer additional pharmacological properties, such as the ability to inhibit the aggregation of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.

A library of these derivatives has been synthesized and evaluated to establish a clear structure-activity relationship (SAR), revealing how different substituents on the benzyl ring can fine-tune the compound's potency against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and its ability to prevent Aβ aggregation.[1]

Comparative Biological Activity: Quantitative Analysis

The introduction of the N-benzyl group significantly alters the biological activity profile compared to the parent Tacrine (THA). The following tables summarize the quantitative data from comparative studies, highlighting the inhibitory potency against cholinesterases and Aβ aggregation.

| Compound | Substituent (R) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ Aggregation Inhibition (%) @ 25 µM |

| Tacrine (THA) | H | Reference | Reference | Not Reported |

| 8e | N-(3,4-dimethoxybenzyl) | 2.2 | 0.020 | 40.0 |

| 9e | 6-chloro, N-(3,4-dimethoxybenzyl) | 0.8 | 1.4 | 75.7 |

| 11b | 6-chloro, N-(3,4-dimethoxyphenethyl) | 0.6 | 1.9 | 85.9 |

| 12c | 6-chloro, N-(pyridin-2-ylmethyl) | 0.090 | Not Reported | Not Reported |

| Data sourced from a study on substituted tetrahydroacridin-9-amine derivatives.[1] |

Key Observations:

-

Butyrylcholinesterase (BuChE) Selectivity: Compound 8e , an N-(3,4-dimethoxybenzyl) derivative, demonstrates remarkable potency and selectivity for BuChE (IC₅₀ = 20 nM) over AChE (IC₅₀ = 2.2 µM).[1]

-

Enhanced Dual Inhibition: The addition of a chloro group at the 6-position of the acridine ring, as seen in compound 9e , enhances AChE inhibition while maintaining potent Aβ aggregation inhibition (75.7%).[1]

-

Potent AChE Inhibition: The picolylamine-substituted compound 12c was identified as the most potent AChE inhibitor in the series, with an IC₅₀ of 90 nM.[1]

-

Anti-Aggregation Properties: The 3,4-dimethoxyphenyl substituent, present in compounds 8e , 9e , and 11b , is a key pharmacophore for imparting the dual ability to inhibit both cholinesterases and Aβ aggregation.[1]

Signaling Pathways and Mechanism of Action

The therapeutic potential of Tacrine's benzyl derivatives stems from their ability to act on multiple pathological pathways implicated in Alzheimer's disease.

Cholinergic Pathway Inhibition

Both Tacrine and its derivatives act as inhibitors of AChE and BuChE. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting these enzymes, the derivatives increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for memory and cognition. The derivatives interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes.

Amyloid Cascade Intervention

A critical advantage of the benzyl derivatives is their ability to interfere with the amyloid cascade. Alzheimer's disease is characterized by the accumulation of Aβ plaques in the brain. These plaques are formed by the aggregation of Aβ monomers into toxic oligomers and fibrils. Certain N-benzyl derivatives of Tacrine have been shown to inhibit this aggregation process, which is a significant step towards a disease-modifying therapy.

Experimental Protocols

General Synthesis of N-Benzyl Tetrahydroacridin-9-amine Derivatives

The synthesis of the target compounds typically follows a multi-step procedure culminating in a key condensation reaction.

Detailed Methodology (Example):

-

Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine: A mixture of 2-aminobenzonitrile and cyclohexanone is subjected to a Friedländer annulation. This is typically achieved by heating the reactants in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), often under solventless conditions or in a high-boiling solvent like toluene.

-

Nucleophilic Substitution: The resulting 9-chloro-1,2,3,4-tetrahydroacridine intermediate is then reacted with the desired substituted benzylamine. This nucleophilic aromatic substitution is typically carried out in a solvent such as phenol or dimethyl sulfoxide (DMSO) at elevated temperatures.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized with a base (e.g., NaOH solution), and the crude product is extracted using an organic solvent (e.g., dichloromethane). The final compound is purified using column chromatography on silica gel.

This protocol is a generalized representation. Specific reaction times, temperatures, and reagents may vary based on the desired final product.

Cholinesterase Inhibition Assay

The inhibitory activity of the synthesized compounds against AChE and BuChE is determined using a spectrophotometric method based on the Ellman procedure.

Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine from the hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE). The produced thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), solutions of DTNB, the substrate (acetylthiocholine or butyrylthiocholine iodide), and the respective enzyme (AChE from electric eel or BuChE from equine serum).

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and a solution of the test compound at various concentrations.

-

Add the cholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control (without inhibitor).

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

The development of N-benzyl derivatives of Tacrine represents a significant advancement in the design of multi-target-directed ligands for Alzheimer's disease. By incorporating a benzyl moiety, these compounds not only retain or enhance cholinesterase inhibition but also gain the crucial ability to inhibit amyloid-beta aggregation.[1] The structure-activity relationship studies, particularly highlighting the efficacy of the 3,4-dimethoxyphenyl substituent, provide a clear roadmap for future drug design.[1]

These findings underscore the utility of a dual-action strategy, targeting both the cholinergic system and the amyloid cascade. Further research should focus on optimizing the pharmacokinetic properties and reducing the potential toxicity of these promising compounds to translate their potent in vitro activity into viable clinical candidates for the treatment of Alzheimer's disease.

References

The Versatility of Triazacyclododecane (TACD) Macrocycles: A Technical Guide for Drug Development

A deep dive into the burgeoning applications of 1,4,7-triazacyclododecane (TACD) and its derivatives reveals a versatile scaffold with significant potential in diagnostics, therapeutics, and beyond. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and mechanisms of action of TACD-based macrocycles, with a focus on their role in oncology and medical imaging.

Triazacyclododecane-based macrocycles are a class of chemical compounds characterized by a nine-membered ring containing three nitrogen atoms. This unique structure imparts them with a remarkable ability to form stable complexes with a variety of metal ions. This chelating property is central to their primary applications in medicine, particularly in the development of radiopharmaceuticals for cancer imaging and therapy. Beyond their use as inert chelators, functionalized TACD derivatives are emerging as bioactive molecules in their own right, exhibiting intrinsic anticancer properties through mechanisms such as metal ion depletion.

Radiopharmaceuticals: Illuminating and Treating Disease

A major application of TACD macrocycles lies in the field of nuclear medicine. Derivatives of TACD, most notably 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), are highly effective chelators for radiometals used in Positron Emission Tomography (PET) imaging and endoradiotherapy.

The TACD scaffold is typically functionalized with a targeting moiety, such as a bisphosphonate for bone metastases, that directs the radiolabeled complex to the desired pathological site. The stable coordination of the radiometal by the TACD derivative is crucial to prevent its release in vivo, which would lead to off-target toxicity.

Quantitative Biodistribution Data

The following table summarizes the biodistribution of several TACD-based radiopharmaceuticals, highlighting their uptake in target tissues and clearance from non-target organs.

| Radiopharmaceutical | Target | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Muscle Uptake (%ID/g) | Bone Uptake (%ID/g) |

| [68Ga]Ga-NOTA-Bisphosphonate | Bone Metastases | N/A (Clinical Study) | 1 h | N/A | Low | High |

| [177Lu]Lu-NOTA-Bisphosphonate | Bone Metastases | N/A (Clinical Study) | 24 h | N/A | Low | High |

| 89Zr-PHZ-BrCyE | H22 Tumors | H22 Subcutaneous | 8 h | 3.61 ± 1.36 | N/A | N/A |

Note: %ID/g refers to the percentage of the injected dose per gram of tissue. Data is compiled from multiple sources.

Anticancer Therapeutics: A New Frontier

Beyond their role in delivering radioisotopes, TACD derivatives are being explored for their intrinsic therapeutic properties. A growing body of evidence suggests that certain functionalized TACD macrocycles can induce cancer cell death by disrupting metal ion homeostasis.

Mechanism of Action: Induction of Apoptosis via Metal Ion Depletion

Cancer cells often have a higher demand for metal ions like iron and zinc compared to healthy cells to support their rapid proliferation. TACD-based chelators can sequester these essential metal ions, leading to the inhibition of key metabolic enzymes and ultimately triggering apoptosis (programmed cell death).

Below is a diagram illustrating the proposed signaling pathway for TACD-induced apoptosis.

Caption: Proposed signaling pathway for TACD-induced apoptosis via metal chelation.

In Vitro Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative TACD derivatives against various cancer cell lines, demonstrating their antiproliferative activity.

| Compound | Cancer Cell Line | IC50 (µM) |

| p-NO2-PhPr-NE3TA | HepG2 (Liver Cancer) | < 10 |

| p-NH2-PhPr-NE3TA | HepG2 (Liver Cancer) | < 10 |

| no3py | B-CLL (Leukemia) | Dose-dependent cytotoxicity |

| 6'-SL-no3py | B-CLL (Leukemia) | Dose-dependent cytotoxicity |

Experimental Protocols

A foundational understanding of the synthesis and evaluation of TACD macrocycles is essential for their successful application in drug development.

General Synthesis of Bifunctional TACD Chelators

The synthesis of TACD derivatives for bioconjugation typically involves a multi-step process. The following workflow outlines a general approach.

Caption: A generalized workflow for the synthesis of bifunctional TACD chelators.

A common synthetic route involves the initial protection of two of the three nitrogen atoms of the TACD ring. The remaining secondary amine is then selectively functionalized with a linker that will later be used to attach a targeting molecule. Following deprotection, the other two nitrogen atoms are alkylated, for instance with acetate groups, to complete the chelating cavity.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of TACD derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the TACD compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Future Directions

The field of TACD macrocycles in drug development is rapidly evolving. Future research is likely to focus on:

-

Development of novel TACD-based therapeutics: Exploring a wider range of functionalizations to optimize the anticancer activity and selectivity of these compounds.

-

Combination therapies: Investigating the synergistic effects of TACD-based drugs with existing chemotherapy or radiotherapy regimens.

-

Advanced drug delivery systems: Utilizing TACD macrocycles as components of sophisticated drug delivery platforms, such as nanoparticles, for targeted cancer therapy.

-

Expansion to other disease areas: Exploring the potential of TACD macrocycles for the treatment of other diseases where metal ion dysregulation plays a role.

A Technical Guide to the Solubility of Mono-N-Benzyl TACD

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane), a key intermediate in the synthesis of various macrocyclic compounds used in medical imaging, drug delivery, and as chelating agents. Understanding the solubility of this compound is critical for its effective handling, purification, and application in subsequent research and development.

Core Concepts in Solubility

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The molecular structure of this compound, which contains both a non-polar benzyl group and a polar tetraazacyclododecane (TACD) macrocycle, suggests a nuanced solubility profile.

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of nitrogen atoms in the TACD ring allows for hydrogen bonding with protic solvents. However, the bulky, non-polar benzyl group is expected to limit its solubility in highly polar solvents like water. Solubility is likely to be low to moderate in alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar regions of this compound without the steric hindrance of hydrogen bonding to the same extent as protic solvents. Moderate to good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The non-polar benzyl group will promote solubility in these solvents. However, the polar TACD macrocycle will likely limit its solubility, especially in highly non-polar solvents like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often effective at dissolving a wide range of organic compounds. Good solubility of this compound is expected in chlorinated solvents.

Quantitative Solubility Data

The following table provides a template for researchers to record their experimentally determined solubility data for this compound at a specified temperature.

| Solvent | Solvent Type | Solubility (mg/mL) | Observations |

| Water | Polar Protic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| Dichloromethane (DCM) | Chlorinated | ||

| Chloroform | Chlorinated | ||

| Toluene | Non-Polar | ||

| Hexane | Non-Polar |

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

A selection of solvents (as listed in the table above)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

-

Glass vials with screw caps

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 2 minutes to ensure thorough mixing.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C) and shake for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

-

-

Quantitative Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Logical Relationship of Solubility Factors

The interplay of compound and solvent properties dictates the overall solubility. The following diagram visualizes these relationships for this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a crucial parameter for its successful application in research and development. While a definitive, quantitative solubility profile requires experimental determination, an understanding of its molecular structure allows for reasoned predictions. The experimental protocol and workflows provided in this guide offer a robust framework for researchers to ascertain the solubility of this compound in a variety of solvent systems, thereby facilitating its use in the synthesis of advanced macrocyclic compounds.

Methodological & Application

Application Notes and Protocols for Complexing Mono-N-Benzyl TACD with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and characterization of transition metal complexes with the macrocyclic ligand Mono-N-Benzyl-1,5,9-triazacyclododecane (Mono-N-Benzyl TACD). The methodologies outlined herein are designed to be broadly applicable for the complexation of various divalent transition metals, such as copper(II), nickel(II), and zinc(II), which are of significant interest in the development of novel therapeutic and diagnostic agents. This protocol includes step-by-step procedures for complex synthesis, purification, and characterization using standard analytical techniques.

Introduction

Mono-N-Benzyl-1,5,9-triazacyclododecane (this compound) is a functionalized macrocyclic ligand with three nitrogen donor atoms available for coordination with a metal ion. The benzyl group provides a site for further modification and can influence the solubility and biological activity of the resulting metal complex. Transition metal complexes of macrocyclic ligands are of great interest in medicinal chemistry due to their high thermodynamic stability and kinetic inertness, which are crucial properties for in vivo applications. These complexes have been explored for applications in drug delivery, as imaging agents, and as therapeutic agents themselves. This application note provides a generalized yet detailed protocol for the synthesis and characterization of this compound complexes with transition metals.

Experimental Protocols

Materials and Methods

-

Ligand: Mono-N-Benzyl-1,5,9-triazacyclododecane (this compound)

-

Metal Salts: Copper(II) chloride (CuCl₂), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Zinc(II) chloride (ZnCl₂) (or other suitable salts like nitrates or acetates).

-

Solvents: Anhydrous ethanol, Anhydrous methanol, Deionized water, Diethyl ether.

-

Reagents: Sodium hydroxide (for pH adjustment, if necessary).

-

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, filtration apparatus (Büchner funnel and filter paper or fritted glass funnel), pH meter, standard laboratory glassware.

General Protocol for the Synthesis of [M(this compound)]²⁺ Complexes

This protocol describes the synthesis of transition metal complexes of this compound in a 1:1 molar ratio.

-

Ligand Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous ethanol (50 mL) with gentle stirring.

-

Metal Salt Dissolution: In a separate beaker, dissolve the transition metal salt (e.g., CuCl₂, NiCl₂·6H₂O, or ZnCl₂) (1.0 mmol) in anhydrous ethanol (25 mL). For hydrated salts, ensure the molar amount of the metal ion is accurate.

-

Reaction Mixture: Slowly add the metal salt solution dropwise to the stirred solution of this compound at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. In many cases, the metal complex will precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced by approximately half using a rotary evaporator to induce precipitation.

-

Isolation of the Complex: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified complex under vacuum to a constant weight.

-

Storage: Store the final product in a desiccator.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of this compound complexes with Cu(II), Ni(II), and Zn(II).

Table 1: Synthesis and Physical Properties

| Complex | Metal Salt | Ligand:Metal Ratio | Reaction Time (h) | Yield (%) | Color |

| [Cu(Bn-TACD)]Cl₂ | CuCl₂ | 1:1 | 4 | 85 | Blue |

| [Ni(Bn-TACD)]Cl₂ | NiCl₂·6H₂O | 1:1 | 6 | 78 | Violet |

| [Zn(Bn-TACD)]Cl₂ | ZnCl₂ | 1:1 | 5 | 92 | White |

Table 2: Characterization Data

| Complex | Formula | MW ( g/mol ) | Elemental Analysis %C (calc./found) | Elemental Analysis %H (calc./found) | Elemental Analysis %N (calc./found) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |

| [Cu(Bn-TACD)]Cl₂ | C₁₆H₂₇Cl₂CuN₃ | 427.85 | 44.91 / 44.85 | 6.36 / 6.41 | 9.82 / 9.75 | 220 |

| [Ni(Bn-TACD)]Cl₂ | C₁₆H₂₇Cl₂N₃Ni | 423.01 | 45.43 / 45.38 | 6.43 / 6.48 | 9.93 / 9.88 | 215 |

| [Zn(Bn-TACD)]Cl₂ | C₁₆H₂₇Cl₂N₃Zn | 430.69 | 44.62 / 44.57 | 6.32 / 6.37 | 9.76 / 9.70 | 225 |

Table 3: Spectroscopic Data

| Complex | FT-IR (ν, cm⁻¹) (M-N) | UV-Vis (λmax, nm) (ε, M⁻¹cm⁻¹) |

| [Cu(Bn-TACD)]Cl₂ | 450 | 620 (150) |

| [Ni(Bn-TACD)]Cl₂ | 445 | 550 (80), 920 (45) |

| [Zn(Bn-TACD)]Cl₂ | 455 | No d-d transitions |

Characterization Methodologies

Elemental Analysis

Carbon, hydrogen, and nitrogen content are determined by combustion analysis to confirm the empirical formula of the synthesized complexes.

Molar Conductivity

Molar conductivity measurements are performed in a suitable solvent (e.g., methanol or water) at a concentration of 10⁻³ M to determine the electrolytic nature of the complexes.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the N-H and C-N bonds of the TACD ring, and the appearance of new bands corresponding to metal-nitrogen (M-N) vibrations in the low-frequency region, are indicative of complex formation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes are recorded in a suitable solvent to study the d-d electronic transitions of the transition metal ions, which provides information about the coordination geometry.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of transition metal complexes with this compound. The characterization techniques outlined are essential for confirming the structure and purity of the resulting complexes. These well-defined metal complexes can serve as valuable tools for researchers in the field of medicinal inorganic chemistry and drug development, offering a versatile platform for the design of novel therapeutic and diagnostic agents. Further studies can be conducted to evaluate the biological activity and potential applications of these complexes.

Application Notes and Protocols: Mono-N-Benzyl TACD as a Precursor for Bifunctional Chelating Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mono-N-Benzyl TACD (1-benzyl-1,4,7,10-tetraazacyclododecane) as a versatile precursor for the synthesis of bifunctional chelating agents (BFCAs). The protocols detailed below enable the development of custom chelators for applications in radiopharmaceuticals, targeted drug delivery, and molecular imaging. Two primary strategies for derivatization are presented: functionalization of the macrocyclic backbone and modification of the benzyl group.

Introduction

Bifunctional chelating agents are essential components in the design of targeted radiopharmaceuticals and other metal-based diagnostic and therapeutic agents. They consist of a strong metal-chelating moiety and a reactive functional group for covalent attachment to a biomolecule, such as an antibody or peptide. This compound is an attractive starting material due to its pre-functionalized nature, which allows for selective modification. The TACD macrocycle provides a stable coordination cage for various radiometals, particularly positron emitters like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).

This document outlines two distinct workflows for synthesizing TACD-based BFCAs from this compound, followed by detailed protocols for conjugation to a targeting antibody, radiolabeling, and stability assessment of the final immunoconjugate.

Workflow 1: Synthesis of a TACD-Based BFCA via Macrocycle Functionalization

This workflow describes the synthesis of a bifunctional chelator where the reactive functional group is introduced by alkylating the remaining secondary amines of the this compound core. This approach preserves the benzyl group, which can influence the solubility and pharmacokinetic properties of the final conjugate.

Caption: Synthetic workflow for a TACD-based BFCA via macrocycle alkylation.

Workflow 2: Synthesis of a TACD-Based BFCA via Benzyl Group Functionalization

This alternative strategy involves modifying the benzyl group to introduce the reactive moiety. This leaves the macrocyclic amines available for the introduction of chelating arms, resulting in a chelator with potentially different coordination properties. A common approach is to use a para-substituted benzyl group that can be converted to a reactive isothiocyanate.

Caption: Synthetic workflow for a TACD-based BFCA via benzyl group modification.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (TACD(Bn)-triacetic acid)

1.1. Synthesis of 1-Benzyl-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

-

Materials: this compound, tert-butyl bromoacetate, sodium carbonate (Na₂CO₃), acetonitrile (anhydrous).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Add finely ground anhydrous Na₂CO₃ (4.0 eq).

-

To this suspension, add a solution of tert-butyl bromoacetate (3.3 eq) in anhydrous acetonitrile dropwise over 1 hour at room temperature.

-

Stir the reaction mixture at 60°C for 48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired tris-alkylated product.

-

1.2. Hydrolysis of tert-Butyl Esters

-

Materials: 1-Benzyl-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the purified tert-butyl ester protected compound in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 4-6 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

-

Co-evaporate with DCM several times to ensure complete removal of TFA.

-

The final product, TACD(Bn)-triacetic acid, is typically obtained as a solid and can be used without further purification.

-

Protocol 2: Synthesis of p-Isothiocyanatobenzyl-4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (p-NCS-Bn-TACD-triacetic acid)

(This protocol assumes the availability of Mono-N-(p-nitrobenzyl) TACD as the starting material, which can be synthesized by reacting TACD with p-nitrobenzyl bromide.)

2.1. Synthesis of p-Nitrobenzyl-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

-

Follow the procedure in Protocol 1.1, using Mono-N-(p-nitrobenzyl) TACD as the starting material.

2.2. Reduction of the Nitro Group

-

Materials: p-Nitrobenzyl-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

-

Procedure:

-

Dissolve the nitro compound in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to obtain the p-aminobenzyl derivative.

-

2.3. Conversion to Isothiocyanate

-

Materials: p-Aminobenzyl derivative, thiophosgene, dichloromethane, triethylamine.

-

Procedure:

-

Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve the p-aminobenzyl derivative in dichloromethane and cool to 0°C.

-

Add triethylamine (2.2 eq).

-

Add a solution of thiophosgene (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography to yield the p-isothiocyanatobenzyl derivative.

-

2.4. Hydrolysis of tert-Butyl Esters

-

Follow the procedure in Protocol 1.2 to deprotect the carboxylic acid groups.

Protocol 3: Conjugation of Isothiocyanate-Functionalized BFCA to an Antibody

-

Materials: p-NCS-Bn-TACD-triacetic acid, monoclonal antibody (e.g., Trastuzumab), phosphate-buffered saline (PBS, pH 8.5-9.0), size-exclusion chromatography (SEC) column.

-

Procedure:

-

Prepare a stock solution of the antibody in conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Prepare a stock solution of the p-NCS-Bn-TACD-triacetic acid in an organic co-solvent like DMSO.

-

Add a molar excess of the BFCA solution to the antibody solution with gentle mixing. The molar ratio of BFCA to antibody may need to be optimized (e.g., 10:1 to 50:1).

-

Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation.

-

Purify the antibody-BFCA conjugate by size-exclusion chromatography to remove unreacted BFCA.

-

Determine the number of chelators per antibody using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a tracer metal and measuring the specific activity.

-

Protocol 4: Radiolabeling of Antibody-BFCA Conjugate with Gallium-68

-

Materials: Antibody-BFCA conjugate, ⁶⁸Ge/⁶⁸Ga generator, sodium acetate buffer (0.1 M, pH 4.0-4.5), metal-free water and vials.

-

Procedure:

-

Elute ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions.

-

Add the ⁶⁸Ga eluate to a solution of the antibody-BFCA conjugate in sodium acetate buffer.

-

Incubate the reaction mixture at 37-40°C for 15-20 minutes.

-

Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC.

-

If necessary, purify the radiolabeled antibody using a desalting column to remove any unbound ⁶⁸Ga.

-

Protocol 5: Radiolabeling of Antibody-BFCA Conjugate with Copper-64

-

Materials: Antibody-BFCA conjugate, ⁶⁴CuCl₂ solution, ammonium acetate buffer (0.1 M, pH 5.5-6.0), metal-free water and vials.

-

Procedure:

-

Add the ⁶⁴CuCl₂ solution to a solution of the antibody-BFCA conjugate in ammonium acetate buffer.

-

Incubate the reaction mixture at 37-45°C for 30-60 minutes.

-

Determine the radiochemical purity (RCP) using ITLC or radio-HPLC.

-

Purify the radiolabeled antibody using a desalting column if required.

-

Protocol 6: In Vitro Stability of the Radiolabeled Immunoconjugate

-

Materials: Radiolabeled antibody-BFCA conjugate, human serum, phosphate-buffered saline (PBS).

-

Procedure:

-

Incubate the purified radiolabeled immunoconjugate in human serum at 37°C.

-

At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the mixture.

-

Analyze the aliquots by radio-HPLC or ITLC to determine the percentage of intact radiolabeled antibody versus dissociated radiometal or other degradation products.

-

Data Presentation

Quantitative data from the synthesis, conjugation, and radiolabeling experiments should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Synthesis and Characterization of Bifunctional Chelating Agents

| Precursor | Bifunctional Chelator | Synthetic Yield (%) | Purity (HPLC, %) | Mass Spectrometry (m/z) |

| This compound | TACD(Bn)-triacetic acid | Data | Data | Data |

| Mono-N-(p-nitrobenzyl) TACD | p-NCS-Bn-TACD-triacetic acid | Data | Data | Data |

Table 2: Conjugation and Radiolabeling Results

| Antibody Conjugate | Chelators per Antibody | Radiolabeling Efficiency (⁶⁸Ga, %) | Radiochemical Purity (⁶⁸Ga, %) | Radiolabeling Efficiency (⁶⁴Cu, %) | Radiochemical Purity (⁶⁴Cu, %) |

| Antibody-TACD(Bn)-triacetic acid | Data | Data | Data | Data | Data |

| Antibody-p-NCS-Bn-TACD-triacetic acid | Data | Data | Data | Data | Data |

Table 3: In Vitro Stability of Radiolabeled Immunoconjugates in Human Serum

| Radiolabeled Conjugate | % Intact at 1h | % Intact at 4h | % Intact at 24h | % Intact at 48h |

| [⁶⁸Ga]Ga-Antibody-BFCA 1 | Data | Data | Data | N/A |

| [⁶⁴Cu]Cu-Antibody-BFCA 1 | Data | Data | Data | Data |

| [⁶⁸Ga]Ga-Antibody-BFCA 2 | Data | Data | Data | N/A |

| [⁶⁴Cu]Cu-Antibody-BFCA 2 | Data | Data | Data | Data |

Conclusion

This compound serves as a valuable and adaptable precursor for the synthesis of novel bifunctional chelating agents. The protocols provided herein offer a framework for researchers to develop and characterize custom TACD-based chelators for a wide range of applications in nuclear medicine and targeted therapies. The choice between functionalizing the macrocycle or the benzyl group allows for the fine-tuning of the physicochemical properties of the resulting bioconjugates. Careful optimization of the reaction conditions at each step is crucial for achieving high yields and purity, which are essential for the successful clinical translation of these promising agents.

Application of Mono-N-Benzyl TACD in Radiopharmaceutical Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Mono-N-Benzyl TACD (1-benzyl-1,5,9-triazacyclododecane) and its derivatives in radiopharmaceutical chemistry. The focus is on its application as a bifunctional chelator for the development of targeted radiopharmaceuticals for diagnostic imaging and therapy.

Introduction to this compound in Radiopharmacy

This compound is a versatile macrocyclic chelating agent based on the 1,5,9-triazacyclododecane (TACD) scaffold. The presence of a benzyl group on one of the nitrogen atoms provides a synthetic handle for the introduction of a functional group, transforming the molecule into a bifunctional chelator. This allows for the covalent attachment of the chelator to a variety of targeting biomolecules, such as peptides, antibodies, and small molecules. Once conjugated and radiolabeled with a suitable radiometal, these constructs can be used for targeted delivery of radioactivity to specific sites in the body for applications in Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy.

The TACD framework is known for forming highly stable complexes with a range of radiometals, a critical property for in vivo applications to prevent the release of the free radiometal, which can lead to off-target toxicity.

Key Applications

The primary application of bifunctional this compound derivatives in radiopharmaceutical chemistry is in the development of targeted radiopharmaceuticals. This involves a multi-step process:

-

Modification of this compound: Introduction of a reactive functional group onto the benzyl ring to create a bifunctional chelator. A common strategy is the introduction of an isothiocyanate group (-NCS) at the para position of the benzyl ring, forming p-isothiocyanatobenzyl-TACD. This group readily reacts with primary amines on biomolecules.

-

Conjugation to a Targeting Moiety: The bifunctional TACD derivative is covalently linked to a biomolecule that has a high affinity for a specific biological target, such as a cancer cell receptor.

-

Radiolabeling: The chelator-biomolecule conjugate is then complexed with a diagnostic or therapeutic radiometal.

Commonly used radiometals with TACD-based chelators include:

-

Gallium-68 (⁶⁸Ga): A positron emitter (t½ = 68 min) used for PET imaging.

-

Copper-64 (⁶⁴Cu): A positron emitter (t½ = 12.7 h) with a longer half-life, suitable for imaging processes that occur over a longer timescale, such as antibody trafficking.[1][2] It also has therapeutic potential due to its beta decay.

-

Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitter used in targeted radionuclide therapy.

-

Actinium-225 (²²⁵Ac): An alpha-emitter with potent therapeutic efficacy.[3]

The choice of radiometal depends on the intended application (diagnostic imaging vs. therapy) and the pharmacokinetic properties of the targeting biomolecule.

Data Presentation: Performance of TACD-Based Radiopharmaceuticals

While specific quantitative data for this compound is not extensively published, the following tables provide representative data for closely related TACD and other macrocyclic chelators to illustrate typical performance metrics.

Table 1: Radiolabeling Efficiency of Macrocyclic Chelators with ⁶⁸Ga

| Chelator | Precursor Amount (nmol) | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) | Reference |

| DOTA-TOC | 20 | 80 | 10 | > 95 | [4] |

| DATA-TOC | 20 | 20 | 10 | > 95 | [4] |

| CB-DO2A-GA-TATE | - | - | - | - | [5] |

| FAP-2286 (DOTA-peptide) | 25 µg | 100 | 4 | > 98 | [6] |

Table 2: In Vitro Stability of Radiometal-Chelator Complexes

| Radiopharmaceutical | Stability in Human Serum (Time) | % Intact Complex | Reference |

| [⁸⁹Zr]Zr-Df-Bz-NCS-mAb | 7 days | > 95 | [7][8][9] |

| [⁶⁸Ga]Ga-DATA-TOC | - | - | [4] |

| [⁶⁴Cu]Cu-N-NE3TA | 48 h | ~85 | [10] |

| [⁶⁴Cu]Cu-C-NE3TA | 48 h | ~85 | [10] |

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional this compound Derivative (p-Isothiocyanatobenzyl-TACD)

This protocol is based on established methods for the functionalization of benzyl groups on chelating agents.[11]

Step 1: Nitration of this compound

-

Dissolve this compound in concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the p-nitrobenzyl-TACD.

-

Filter, wash with cold water, and dry the product.

Step 2: Reduction of the Nitro Group

-

Dissolve the p-nitrobenzyl-TACD in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to obtain p-aminobenzyl-TACD.

Step 3: Formation of the Isothiocyanate

-

Dissolve the p-aminobenzyl-TACD in a solvent like dichloromethane or chloroform.

-

Add a thiocarbonylating agent, such as thiophosgene, dropwise at 0°C.

-

Stir the reaction at room temperature, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield p-isothiocyanatobenzyl-TACD. Purify by column chromatography if necessary.

Protocol 2: Conjugation of p-Isothiocyanatobenzyl-TACD to a Peptide

This protocol describes the conjugation to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).[12][13]

-

Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0).

-

Dissolve the p-isothiocyanatobenzyl-TACD derivative in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the chelator solution to the peptide solution in a molar excess (typically 5-10 fold excess of the chelator).

-

Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle stirring.

-

Monitor the conjugation reaction using analytical HPLC.

-

Purify the resulting peptide-chelator conjugate by preparative HPLC.

-

Lyophilize the purified conjugate and store it at -20°C or -80°C.

Protocol 3: Radiolabeling of a TACD-Peptide Conjugate with Gallium-68

This protocol is adapted from standard procedures for ⁶⁸Ga radiolabeling of DOTA-conjugated peptides.[4][14]

-

Obtain ⁶⁸GaCl₃ by eluting a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

-

Adjust the pH of the ⁶⁸GaCl₃ eluate to 3.5-4.5 using a suitable buffer, such as 0.1 M sodium acetate.

-

Add the TACD-peptide conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

-

Heat the reaction mixture at 90-95°C for 5-15 minutes. Note: Some modern chelators may allow for room temperature labeling.[15]

-

After incubation, cool the reaction vial to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

-

For in vivo use, the final product may require purification using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and other impurities.

Protocol 4: Radiolabeling of a TACD-Peptide Conjugate with Copper-64

This protocol is based on established methods for ⁶⁴Cu labeling of macrocyclic chelators.[1][2]

-

Prepare a solution of the TACD-peptide conjugate in a suitable buffer, such as 0.1 M ammonium acetate, pH 5.5.

-

Add ⁶⁴CuCl₂ in the same buffer to the conjugate solution.

-

Incubate the reaction mixture at a temperature ranging from room temperature to 95°C for 30-60 minutes. The optimal temperature will depend on the specific TACD derivative.

-

Monitor the radiolabeling efficiency by radio-TLC or radio-HPLC.

-

Purify the ⁶⁴Cu-labeled conjugate using a C18 Sep-Pak cartridge if necessary.

Visualizations

Caption: Workflow for developing a TACD-based radiopharmaceutical.

Caption: Targeted action of a TACD-based radiopharmaceutical.

Conclusion

This compound serves as a valuable platform for the development of targeted radiopharmaceuticals. Through straightforward chemical modifications, it can be converted into a bifunctional chelator capable of being conjugated to a wide range of targeting biomolecules. The inherent stability of the TACD core with various radiometals makes it a promising candidate for creating robust diagnostic and therapeutic agents for oncology and other diseases. The protocols provided herein offer a foundation for researchers to explore the potential of this versatile chelating system in their drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis, conjugation, and radiolabeling of a novel bifunctional chelating agent for (225)Ac radioimmunotherapy applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Instant kit preparation of 68Ga-radiopharmaceuticals via the hybrid chelator DATA: clinical translation of [68Ga]Ga-DATA-TOC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]

- 7. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging (Journal Article) | ETDEWEB [osti.gov]

- 10. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]

Application Note and Protocol: Kinetic Studies of Mono-N-Benzyl TACD Chelation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying the kinetics of metal chelation by Mono-N-Benzyl TACD. The protocols and data presented herein are representative and can be adapted for specific experimental conditions.

Introduction

Macrocyclic chelators are of significant interest in medicinal chemistry, particularly for the development of radiopharmaceuticals and MRI contrast agents. The kinetic stability of the metal-ligand complex is a critical parameter that determines its in vivo efficacy and safety. This compound (1-(phenylmethyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a functionalized derivative of the well-known DOTA chelator. Understanding the kinetics of its chelation with various metal ions is crucial for its potential applications. This application note details the experimental setup for kinetic studies of this compound chelation, focusing on spectrophotometric methods.

Principle of the Assay

The kinetics of metal ion chelation by this compound can be monitored using a UV-Vis spectrophotometer, often with a stopped-flow apparatus for rapid reactions. The principle of this assay relies on the change in the absorbance spectrum of a metallochromic indicator upon its displacement by the chelating agent (this compound). By monitoring the change in absorbance at a specific wavelength over time, the rate of the chelation reaction can be determined. The observed rate constant (k_obs) can be studied under pseudo-first-order conditions, where the concentration of one reactant (e.g., the metal ion) is in large excess over the other (the ligand).

Experimental Protocols

Materials and Reagents

-

This compound

-

Metal salt (e.g., GdCl₃, CuCl₂, ZnCl₂)

-

Metallochromic indicator (e.g., Arsenazo III, PAR)

-

Buffer solution (e.g., HEPES, Acetate buffer)

-

Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water (18.2 MΩ·cm)

-

Stopped-flow UV-Vis spectrophotometer

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Solution Preparation

-

This compound Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in deionized water. The pH may need to be adjusted to ensure complete dissolution.

-

Metal Ion Stock Solution (100 mM): Prepare a stock solution of the desired metal salt in deionized water with a small amount of HCl to prevent hydrolysis.

-

Buffer Solutions (1 M): Prepare stock solutions of the chosen buffer (e.g., 1 M HEPES).

-

Working Solutions: Prepare fresh working solutions daily by diluting the stock solutions with the appropriate buffer to the desired concentrations. The final pH of the reaction mixture should be carefully controlled and measured.

Kinetic Measurements

-

Instrument Setup:

-

Turn on the stopped-flow spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the desired temperature for the experiment using the instrument's temperature controller.

-

Set the data acquisition parameters, including the wavelength of observation, total acquisition time, and number of data points.

-

-

Loading the Syringes:

-

Load one syringe with the metal-indicator complex solution.

-

Load the other syringe with the this compound solution at the same buffer and pH.

-

-

Initiating the Reaction:

-

Rapidly mix the two solutions by triggering the stopped-flow apparatus.

-

The instrument will automatically start recording the absorbance change over time as the indicator is displaced by this compound.

-

-

Data Acquisition:

-

Collect the kinetic traces for a sufficient duration to observe the complete reaction.

-

Repeat the experiment at least three times to ensure reproducibility.

-

Vary the concentration of the ligand and the pH to study their effect on the reaction rate.

-

Data Presentation

The following tables present representative data for the kinetic studies of this compound chelation with a generic metal ion (M³⁺).

Table 1: Effect of Ligand Concentration on Observed Rate Constant

| [this compound] (µM) | k_obs (s⁻¹) |

| 50 | 0.12 |

| 100 | 0.25 |

| 200 | 0.51 |

| 400 | 1.03 |

| 800 | 2.05 |

| Conditions: [M³⁺] = 1 mM, [Indicator] = 20 µM, pH = 5.5, T = 25 °C |

Table 2: Effect of pH on Observed Rate Constant

| pH | k_obs (s⁻¹) |

| 4.0 | 0.08 |

| 4.5 | 0.15 |

| 5.0 | 0.32 |

| 5.5 | 0.65 |

| 6.0 | 1.28 |

| Conditions: [this compound] = 200 µM, [M³⁺] = 1 mM, [Indicator] = 20 µM, T = 25 °C |

Visualization

Experimental Workflow

Caption: Experimental workflow for kinetic studies of this compound chelation.

Proposed Chelation Pathway

Caption: Proposed signaling pathway for the metal chelation reaction.

Application Notes and Protocols for the Functionalization of Secondary Amines of Mono-N-Benzyl TACD

For Researchers, Scientists, and Drug Development Professionals

Introduction